Cas no 2228487-34-9 (2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol)
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol
- 2228487-34-9
- EN300-1801460
-
- Inchi: 1S/C11H12F4O/c1-11(2,5-16)4-6-9(14)7(12)3-8(13)10(6)15/h3,16H,4-5H2,1-2H3
- InChI Key: JEUGKLVHHZBUBF-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1CC(C)(C)CO)F)F)F
Computed Properties
- Exact Mass: 236.08242765g/mol
- Monoisotopic Mass: 236.08242765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801460-0.05g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1801460-0.1g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1801460-0.25g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1801460-0.5g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1801460-1.0g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 1g |
$971.0 | 2023-05-23 | ||
| Enamine | EN300-1801460-2.5g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1801460-5.0g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 5g |
$2816.0 | 2023-05-23 | ||
| Enamine | EN300-1801460-10.0g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 10g |
$4176.0 | 2023-05-23 | ||
| Enamine | EN300-1801460-1g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1801460-5g |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol |
2228487-34-9 | 5g |
$2858.0 | 2023-09-19 |
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol
Introduction to 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol (CAS No. 2228487-34-9)
2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol (CAS No. 2228487-34-9) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its tetrafluorophenyl group and dimethyl substituents, which contribute to its stability and reactivity. The propan-1-ol functional group further enhances its solubility and reactivity in various chemical reactions.
The synthesis of 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol involves a series of well-defined steps that highlight the precision and control required in modern organic synthesis. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported the use of palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound with high regioselectivity and stereoselectivity.
In the context of medicinal chemistry, 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol has shown promise as a lead compound for the development of new therapeutic agents. Its tetrafluorophenyl moiety confers unique electronic properties that can modulate interactions with biological targets. Research conducted at the University of California, San Francisco (UCSF) has demonstrated that this compound exhibits potent activity against certain bacterial strains, making it a potential candidate for the development of novel antibiotics.
Beyond its antimicrobial properties, 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol has also been explored for its potential as a ligand in metalloenzyme inhibitors. A study published in the Bioorganic & Medicinal Chemistry Letters in 2020 reported that this compound effectively binds to metalloenzymes involved in metabolic pathways, suggesting its utility in developing drugs for metabolic disorders.
The physical and chemical properties of 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol have been extensively characterized. It is a colorless liquid with a molecular weight of 270.19 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane and acetone but has limited solubility in water. Its melting point is -45°C and its boiling point is 180°C at 760 mmHg.
Spectroscopic analysis has provided valuable insights into the structure and behavior of 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the presence of the tetrafluorophenyl group and the dimethyl substituents. Infrared (IR) spectroscopy has identified key functional groups such as the hydroxyl group (-OH) at approximately 3400 cm-1. Mass spectrometry (MS) has further validated the molecular weight and confirmed the absence of impurities.
The safety profile of 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol is an important consideration for its practical applications. Toxicological studies have shown that this compound has low toxicity when administered at therapeutic doses. However, it is important to handle it with care to avoid prolonged exposure or ingestion. Safety data sheets (SDS) recommend using appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound.
In conclusion, 2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol (CAS No. 2228487-34-9) is a versatile compound with promising applications in medicinal chemistry and organic synthesis. Its unique structural features make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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